2-(Decyloxy)ethanol
CAS No.: 26183-52-8
Cat. No.: VC0525482
Molecular Formula: C12H26O2
Molecular Weight: 202.33 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26183-52-8 |
---|---|
Molecular Formula | C12H26O2 |
Molecular Weight | 202.33 g/mol |
IUPAC Name | 2-decoxyethanol |
Standard InChI | InChI=1S/C12H26O2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h13H,2-12H2,1H3 |
Standard InChI Key | CBVDPTYIDMQDEO-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCOCCO |
Canonical SMILES | CCCCCCCCCCOCCO |
Appearance | Solid powder |
Introduction
Chemical and Physical Properties of 2-(Decyloxy)ethanol
2-(Decyloxy)ethanol belongs to the family of glycol ethers, combining a decyloxy group () with an ethanol backbone. Its amphiphilic nature arises from the hydrophobic decyl chain and the polar hydroxyl group, enabling solubility in both aqueous and organic media. Key physicochemical properties are summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 202.33 g/mol | |
Boiling Point | 275.1°C at 760 mmHg | |
Density | 0.877 g/cm³ | |
Flash Point | 70.7°C | |
LogP (Partition Coefficient) | 3.136 |
The compound’s low volatility and moderate boiling point make it suitable for high-temperature industrial processes, while its LogP value reflects a balance between hydrophobicity and solubility . The absence of a reported melting point suggests it remains liquid under standard conditions, enhancing its utility in formulations requiring low viscosity .
Comparative Analysis with Related Compounds
2-(Decyloxy)ethanol vs. 2-(Dodecyloxy)ethanol
The dodecyloxy analogue () features a 12-carbon chain, conferring greater hydrophobicity and a higher molecular weight (230.39 g/mol) . This extends its applications to heavier-duty detergents but reduces solubility in polar solvents.
Ethylene Glycol Monolauryl Ether
With a shorter 12-carbon chain, this compound () exhibits similar surfactant properties but lower viscosity, making it preferable in lightweight cosmetic formulations.
Research and Development Trends
Enhanced Drug Delivery Systems
Preliminary studies on analogous glycol ethers suggest potential for 2-(decyloxy)ethanol in nanoemulsions and liposomal drug carriers. Its ability to modulate membrane fluidity could improve API bioavailability, though direct evidence remains scarce .
Green Chemistry Initiatives
Research into bio-based production methods, such as enzymatic ethoxylation of renewable decyl alcohol sources, aims to reduce reliance on petrochemical feedstocks .
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